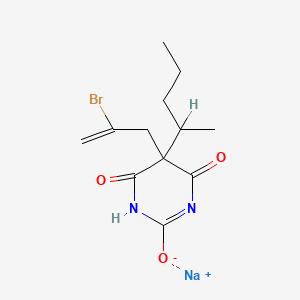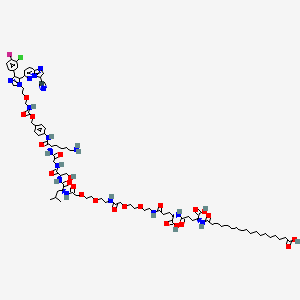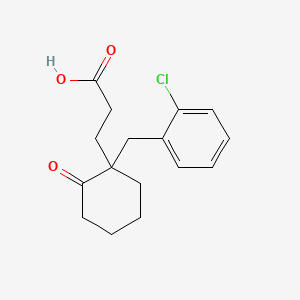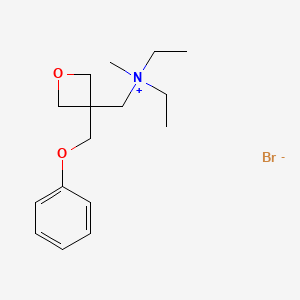
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, antiseptics, and surfactants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide typically involves the reaction of diethylmethylamine with a suitable oxetane derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The bromide ion is introduced through the addition of hydrobromic acid or a bromide salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromide ion can be substituted with other anions through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Silver nitrate for the substitution of bromide with nitrate.
Major Products
Oxidation: Oxidized derivatives of the oxetane ring.
Reduction: Reduced forms of the phenoxymethyl group.
Substitution: Quaternary ammonium compounds with different anions.
Wissenschaftliche Forschungsanwendungen
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide has several scientific research applications:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antiviral activities.
Industry: Utilized in the formulation of disinfectants and cleaning agents.
Wirkmechanismus
The mechanism of action of diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. The molecular targets include phospholipids and proteins within the cell membrane, and the pathways involved are related to membrane integrity and permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.
Didecyldimethylammonium chloride: Commonly used in disinfectants and antiseptics.
Uniqueness
Diethylmethyl((3-(phenoxymethyl)-3-oxetanyl)methyl)ammonium bromide is unique due to its specific oxetane ring structure, which may confer distinct physicochemical properties and biological activities compared to other quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
1613-08-7 |
|---|---|
Molekularformel |
C16H26BrNO2 |
Molekulargewicht |
344.29 g/mol |
IUPAC-Name |
diethyl-methyl-[[3-(phenoxymethyl)oxetan-3-yl]methyl]azanium;bromide |
InChI |
InChI=1S/C16H26NO2.BrH/c1-4-17(3,5-2)11-16(12-18-13-16)14-19-15-9-7-6-8-10-15;/h6-10H,4-5,11-14H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SBAZZNJVVGDECD-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CC1(COC1)COC2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


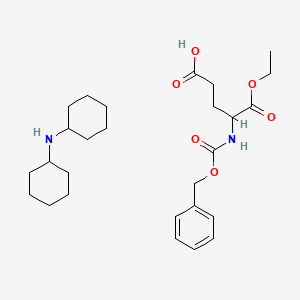
![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
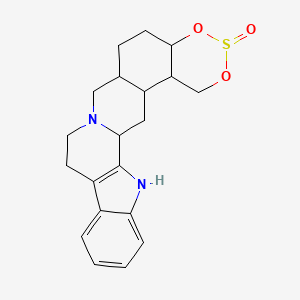
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)
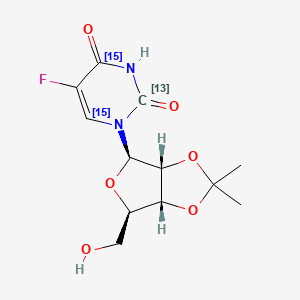
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
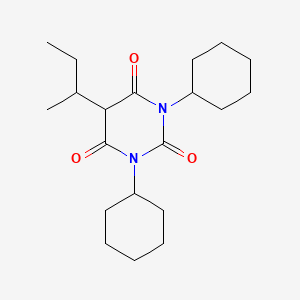
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)
